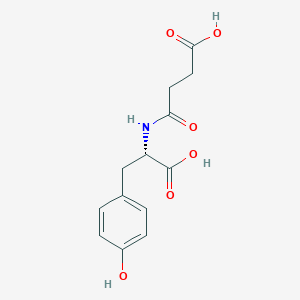

N-Succinyl-L-tyrosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-9-3-1-8(2-4-9)7-10(13(19)20)14-11(16)5-6-12(17)18/h1-4,10,15H,5-7H2,(H,14,16)(H,17,18)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLAEOWQOQIWJT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432580 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374816-32-7 | |

| Record name | N-Succinyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-tyrosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44G66LPG5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Succinyl-L-tyrosine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine that holds potential for various research applications, including its use as a standard in metabolic studies and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailed protocols for its characterization, and an exploration of its potential role in cellular signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, identify, and utilize this compound in their research endeavors.

Introduction

N-acyl amino acids are a class of molecules that have garnered significant interest in various scientific fields due to their diverse biological activities and applications. This compound, a derivative formed by the acylation of the amino group of L-tyrosine with a succinyl group, is a compound of interest for several reasons. It has been identified as a byproduct in the fermentation process leading to clavulanic acid, highlighting its presence in biological systems under certain conditions.[1][2] Furthermore, enzymatic "green synthesis" methods have been explored for its production, suggesting its potential as a taste enhancer.[3] For research purposes, this compound can serve as a valuable impurity standard for the quality control of drug products and as a tool to investigate metabolic pathways.[4]

This guide provides a detailed methodology for the chemical synthesis of this compound via the reaction of L-tyrosine with succinic anhydride under basic conditions. It further outlines a comprehensive characterization workflow employing modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Finally, this document explores the potential biological relevance of this compound by examining the well-established signaling pathways of its constituent molecule, succinate.

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between L-tyrosine and succinic anhydride. The amino group of L-tyrosine acts as the nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring, leading to the formation of an amide bond. The reaction is typically carried out in an aqueous basic solution to deprotonate the amino group, thereby increasing its nucleophilicity, and to solubilize the starting materials.

Experimental Protocol: Chemical Synthesis

This protocol is based on established methods for the N-acylation of amino acids.

Materials:

-

L-Tyrosine

-

Succinic Anhydride

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution of L-Tyrosine: In a beaker, dissolve L-tyrosine in a 2M aqueous solution of sodium hydroxide with stirring until a clear solution is obtained. The basic conditions deprotonate the amino group of L-tyrosine, making it a more potent nucleophile.

-

Reaction with Succinic Anhydride: While monitoring the pH and maintaining it in the range of 8-10 with the dropwise addition of 2M NaOH, slowly add succinic anhydride to the L-tyrosine solution in small portions. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 30°C, using an ice bath if necessary.

-

Reaction Completion: After the complete addition of succinic anhydride, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify it to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. The acidification protonates the carboxyl groups, causing the this compound product to precipitate out of the solution as a white solid.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

-

Purification by Recrystallization: Transfer the crude product to a flask and add a minimal amount of hot water or an ethanol/water mixture to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the chemical synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅NO₆ | [1] |

| Molecular Weight | 281.26 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity (typical) | ≥97% | [2] |

| CAS Number | 374816-32-7 | [1][2][4] |

Spectroscopic and Chromatographic Data

The following tables summarize the expected data from various analytical techniques used to characterize this compound. Note that experimental values may vary slightly depending on the specific instrumentation and conditions used.

Table 3.2.1: Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | Aromatic protons (ortho to -CH₂) |

| ~6.85 | d | 2H | Aromatic protons (ortho to -OH) |

| ~4.50 | dd | 1H | α-proton of tyrosine |

| ~3.10 | dd | 1H | β-proton of tyrosine (diastereotopic) |

| ~2.95 | dd | 1H | β-proton of tyrosine (diastereotopic) |

| ~2.60 | t | 2H | Methylene protons of succinyl (-CH₂-CO-) |

| ~2.50 | t | 2H | Methylene protons of succinyl (-CH₂-CO-) |

Table 3.2.2: Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~178 | Carboxyl carbon (tyrosine) |

| ~177 | Carboxyl carbon (succinyl) |

| ~175 | Amide carbonyl carbon |

| ~156 | Aromatic carbon (C-OH) |

| ~131 | Aromatic carbons (ortho to -CH₂) |

| ~128 | Aromatic carbon (ipso to -CH₂) |

| ~116 | Aromatic carbons (ortho to -OH) |

| ~56 | α-carbon of tyrosine |

| ~37 | β-carbon of tyrosine |

| ~32 | Methylene carbon of succinyl (-CH₂-CO-) |

| ~31 | Methylene carbon of succinyl (-CH₂-CO-) |

Table 3.2.3: Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

| m/z | Interpretation |

| 280.08 | [M-H]⁻ (deprotonated molecular ion) |

| 236.09 | [M-H-CO₂]⁻ (loss of carbon dioxide) |

| 180.06 | [Tyrosine-H]⁻ (cleavage of the amide bond) |

| 134.05 | Fragment of the tyrosine side chain |

| 115.00 | [Succinate-H]⁻ (cleavage of the amide bond) |

Table 3.2.4: HPLC Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

Experimental Protocols: Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integrations of the signals. Compare the obtained spectra with the predicted data and the spectra of the starting material (L-tyrosine) to confirm the succinylation of the amino group.

3.3.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as a water/acetonitrile mixture.

-

Instrumentation: Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS), typically coupled to a liquid chromatography system (LC-MS). Operate the instrument in both positive and negative ion modes to obtain comprehensive data.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to further corroborate the structure.

3.3.3. High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Data Analysis: Inject the sample and standards to determine the retention time and purity of the synthesized compound. The retention time can be used for identification, and the peak area can be used for quantification and purity assessment.

Potential Signaling Pathways

While the direct signaling roles of this compound are not well-defined, the biological activities of succinate are extensively studied. Extracellular succinate can act as a signaling molecule by activating the G protein-coupled receptor SUCNR1 (also known as GPR91). This receptor is expressed in various tissues, including the kidneys, liver, and immune cells. The activation of SUCNR1 can trigger multiple downstream signaling cascades, suggesting that this compound, if it can be hydrolyzed to release succinate or act as a succinate analog, could potentially modulate these pathways.

Succinate Receptor (SUCNR1) Signaling

The activation of SUCNR1 by succinate leads to the coupling of G proteins, primarily from the Gq and Gi families.

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG can modulate a variety of cellular processes, including inflammation and cell proliferation.

-

Gi Pathway: The Gi protein, upon activation, inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, influencing processes such as cell metabolism and gene expression.

Signaling Pathway Diagram

Caption: Potential signaling pathway initiated by extracellular succinate via the SUCNR1 receptor.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound for research purposes. The described chemical synthesis protocol offers a straightforward and reproducible method for obtaining this compound. The comprehensive characterization workflow, employing NMR, MS, and HPLC, ensures the identity and purity of the synthesized product. Furthermore, the exploration of the succinate signaling pathway provides a basis for investigating the potential biological activities of this compound. This guide is intended to be a valuable resource for researchers in chemistry, biology, and pharmacology who are interested in utilizing this compound in their studies.

References

- 1. This compound | C13H15NO6 | CID 9900373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Enzymatic Hydrolysis of N-Succinyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-Succinyl-L-tyrosine, a reaction of significant interest in biocatalysis and chiral synthesis. The core of this process revolves around the activity of N-succinyl-L-amino acid hydrolases, metalloenzymes that catalyze the removal of the succinyl group from the nitrogen atom of L-amino acids. This document details the enzymatic mechanism, presents available quantitative data, outlines detailed experimental protocols for enzyme purification and activity assays, and provides visualizations of the key processes. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in enzyme engineering, drug metabolism studies, and the development of novel biocatalytic processes.

Introduction

This compound is a derivative of the amino acid L-tyrosine, where a succinyl group is attached to the alpha-amino group. The enzymatic hydrolysis of this compound yields L-tyrosine and succinate. This reaction is a key step in a recently discovered metabolic pathway in some bacteria that allows for the conversion of D-amino acids to their L-enantiomers. This pathway holds significant potential for the industrial production of enantiomerically pure L-amino acids, which are crucial building blocks for pharmaceuticals and other high-value chemicals. Understanding the mechanism and kinetics of the hydrolase enzyme is paramount for optimizing such biocatalytic processes.

The Key Enzyme: N-Succinyl-L-amino Acid Hydrolase

The primary enzyme responsible for the hydrolysis of this compound is N-succinyl-L-amino acid hydrolase . These enzymes are typically members of the M20 metallopeptidase family .

Enzymatic Reaction

The enzyme catalyzes the following reaction:

This compound + H₂O ⇌ L-tyrosine + Succinate

This is a hydrolytic reaction where a water molecule is used to break the amide bond linking the succinyl group to the amino group of L-tyrosine.

Enzyme Source and Characteristics

A well-characterized N-succinyl-L-amino acid hydrolase is found in the thermophilic bacterium Geobacillus kaustophilus. This enzyme is part of a three-gene operon that also encodes a succinyl-CoA:D-amino acid N-succinyltransferase and an N-succinylamino acid racemase. This pathway facilitates the conversion of a D-amino acid into its corresponding L-enantiomer. The hydrolase from Geobacillus species is a thermostable enzyme, making it a robust candidate for industrial applications.

Quantitative Data

While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, data for structurally similar substrates and related enzymes provide valuable insights into the enzyme's activity.

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Geobacillus stearothermophilus (Racemase) | N-Succinyl-L-phenylalanine | - | - | - | 8.0 | 55-65 |

| Escherichia coli (Desuccinylase) | N-succinyl-L-diaminopimelic acid | 0.4 | 267 | 6.7 x 10⁵ | - | - |

Note: The data for Geobacillus stearothermophilus represents the specific activity of the racemase with a similar aromatic substrate, highlighting the recognition of such compounds by related enzymes in the pathway. The data for Escherichia coli desuccinylase provides an example of kinetic parameters for a similar N-succinyl-amino acid hydrolyzing enzyme, albeit with a different amino acid moiety.

Experimental Protocols

Recombinant Expression and Purification of N-Succinyl-L-amino Acid Hydrolase from Geobacillus kaustophilus

This protocol is adapted from methods used for the expression and purification of related enzymes from Geobacillus species.

4.1.1. Gene Cloning and Expression Vector Construction

-

Amplify the gene encoding the N-succinyl-L-amino acid hydrolase from Geobacillus kaustophilus genomic DNA using specific primers.

-

Clone the amplified gene into an expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

-

Transform the recombinant plasmid into a suitable E. coli expression host strain, such as BL21(DE3).

4.1.2. Protein Expression

-

Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 25°C) for 16-18 hours to enhance the yield of soluble protein.

4.1.3. Cell Lysis and Protein Purification

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

Enzymatic Activity Assay using High-Performance Liquid Chromatography (HPLC)

This HPLC-based assay allows for the direct measurement of the substrate (this compound) depletion and product (L-tyrosine) formation.

4.2.1. Reaction Mixture

-

100 mM Phosphate buffer (pH 7.5)

-

1 mM this compound (substrate)

-

Purified N-succinyl-L-amino acid hydrolase (appropriate concentration to be determined empirically)

-

Total reaction volume: 100 µL

4.2.2. Assay Procedure

-

Pre-incubate the reaction mixture (buffer and substrate) at the desired temperature (e.g., 50°C for a thermostable enzyme).

-

Initiate the reaction by adding the enzyme.

-

At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid).

-

Centrifuge the quenched samples at high speed to precipitate the enzyme.

-

Analyze the supernatant by HPLC.

4.2.3. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized to achieve good separation of this compound and L-tyrosine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where both substrate and product have significant absorbance (e.g., 274 nm for tyrosine).

-

Injection Volume: 20 µL.

4.2.4. Data Analysis

-

Generate a standard curve for both this compound and L-tyrosine to quantify their concentrations in the reaction samples.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the product formation or substrate depletion curve.

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

-

Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

Visualizations

Enzymatic Hydrolysis Mechanism

Caption: General mechanism of this compound hydrolysis.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for enzyme purification and kinetic analysis.

D- to L-Amino Acid Conversion Pathway

Caption: Enzymatic pathway for D- to L-amino acid conversion.

Conclusion

The enzymatic hydrolysis of this compound by N-succinyl-L-amino acid hydrolases represents a promising avenue for the development of efficient biocatalytic processes for the production of enantiomerically pure L-amino acids. While specific kinetic data for this substrate remains to be fully elucidated, the information available for related enzymes and substrates provides a solid foundation for further research. The detailed experimental protocols provided in this guide offer a practical framework for the purification and characterization of these enzymes. Future work should focus on determining the precise kinetic parameters for a range of N-succinylated amino acids, including tyrosine, and on exploring the potential for protein engineering to enhance the catalytic efficiency and substrate specificity of these valuable biocatalysts.

N-Succinyl-L-tyrosine: A Comprehensive Technical Guide to its Biological Activity as a Taste Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is an amino acid derivative that has emerged as a significant modulator of taste perception. This technical guide provides an in-depth analysis of its biological activity, primarily focusing on its role as a taste enhancer. While noted as a byproduct in some pharmaceutical fermentations, its principal documented biological function lies in its interaction with taste receptors, leading to the enhancement of umami, saltiness, sweetness, and kokumi sensations. This document collates available quantitative data, details experimental methodologies for sensory analysis and computational modeling, and presents signaling pathway diagrams to elucidate its mechanism of action at the molecular level.

Introduction

This compound is a molecule of growing interest in the food and beverage industry for its ability to enhance and modify taste profiles.[1] Its synthesis can be achieved through enzymatic processes, presenting a "green chemistry" approach to its production.[1] Beyond its applications in flavor science, it is also identified as an impurity in the production of Clavulanic acid.[2][3][4] This guide focuses on the scientifically documented biological activities of this compound, with a particular emphasis on its well-documented taste-enhancing properties.

Biological Activity: Taste Enhancement

The primary biological activity of this compound is its function as a taste enhancer. It has been shown to positively modulate several taste modalities, including umami, saltiness, sweetness, and kokumi.[1]

Quantitative Analysis of Taste Enhancement

Sensory evaluation studies have provided quantitative insights into the efficacy of this compound as a taste enhancer. The following tables summarize the key findings from these studies.

| Taste Modality | Concentration of this compound | Observed Effect | Reference |

| Umami | 2 mg/L | Markedly enhanced intensity and duration | [1] |

| Saltiness | 2 mg/L | Markedly enhanced intensity and duration | [1] |

| Sweetness | 2 mg/L | Markedly enhanced intensity and duration | [1] |

| Kokumi | 2 mg/L | Markedly enhanced intensity and duration | [1] |

A comparative study with other N-succinyl amino acids highlighted the specific strengths of this compound.

| Taste Modality | Concentration of this compound & other enhancers | Observed Effect for this compound | Key Structural Feature | Reference |

| Umami Duration | 1 mg/L | Extended by 50-75% | Carbon-carbon double bond (general for N-Suc-AAs) | [5] |

| Bitterness Duration | 1 mg/L | Decreased by 20-40% | Carbon-carbon double bond (general for N-Suc-AAs) | [5] |

| Saltiness Intensity | 0.25-1 mg/L | Excelled in enhancing saltiness | Phenolic hydroxyl group | [5] |

Proposed Mechanism of Action: Interaction with Taste Receptors

Molecular docking and dynamic simulations suggest that this compound enhances taste by binding to various taste receptors.[1] The specific receptors implicated are the T1R1/T1R3 heterodimer for umami taste and the Calcium-Sensing Receptor (CaSR) for kokumi taste. The enhancement of saltiness is thought to be linked to its phenolic hydroxyl group.[5]

Below is a diagram illustrating the proposed interaction of this compound with taste receptors.

References

- 1. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. This compound | 374816-32-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Investigation of the multiple taste enhancement properties of N-succinyl-amino acids and their relationship to chemical structure using dynamic sensory techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Succinyl-L-tyrosine: A Comprehensive Technical Review of its Role as a Putative Metabolite of L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group to its alpha-amino group. While L-tyrosine is a well-established precursor for numerous vital biomolecules, including neurotransmitters and hormones, the endogenous role and metabolic pathways of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical properties, its known occurrences as a synthetic compound and a fermentation byproduct, and the hypothetical, yet unproven, pathways of its formation from L-tyrosine. This document also explores the broader context of protein succinylation, a related post-translational modification, to provide a framework for potential future research into the significance of N-succinylated amino acids.

Introduction: The Enigma of this compound in Metabolism

L-tyrosine is a cornerstone of mammalian metabolism, serving as a critical building block for protein synthesis and the precursor to a cascade of bioactive molecules such as dopamine, norepinephrine, epinephrine, melanin, and thyroid hormones. The metabolic fate of L-tyrosine is extensively studied and well-documented. However, the existence and physiological relevance of this compound as a direct metabolite of L-tyrosine in biological systems is a subject of ongoing scientific inquiry.

Currently, this compound is predominantly recognized as a synthetic compound and has been identified as a byproduct in the fermentation process of Clavulanic acid.[1][2] Its presence in major metabolome databases as an endogenous metabolite is not established. Despite this, the fundamental components for its potential synthesis, L-tyrosine and the Krebs cycle intermediate succinyl-CoA, are abundant in cells, suggesting the theoretical possibility of its formation. This guide aims to consolidate the known information on this compound and to delineate the boundaries of our current knowledge, thereby highlighting areas for future investigation.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for any experimental design aimed at its detection, quantification, or functional characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₆ | [3] |

| Molecular Weight | 281.26 g/mol | [3] |

| IUPAC Name | 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | [3] |

| CAS Number | 374816-32-7 | [3] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in water | General chemical knowledge |

Hypothetical Metabolic Pathway of this compound Formation

While there is currently no direct evidence for an enzyme that specifically catalyzes the N-succinylation of free L-tyrosine in vivo, a hypothetical pathway can be postulated based on known biochemical reactions. The most plausible mechanism would involve the transfer of a succinyl group from succinyl-CoA to the amino group of L-tyrosine.

This putative reaction would be analogous to other acylation reactions involving amino acids. The identification and characterization of an enzyme with such activity would be a critical step in establishing the existence of this metabolic pathway.

Protein Succinylation: A Related Biological Phenomenon

In contrast to the lack of evidence for the N-succinylation of free L-tyrosine, the succinylation of lysine residues within proteins is a well-established post-translational modification (PTM). This process, where a succinyl group is transferred from succinyl-CoA to the ε-amino group of a lysine residue, plays a significant role in regulating protein function and cellular metabolism.

Understanding protein succinylation provides a valuable framework for considering the potential for, and consequences of, N-succinylation of free amino acids. It highlights the biological reactivity of succinyl-CoA and the potential for this modification to alter the chemical properties and biological activity of molecules.

Experimental Protocols

For researchers interested in investigating the potential presence and role of this compound, the following experimental approaches are suggested.

Protocol for In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from the principles of enzymatic synthesis for taste enhancement studies.[4]

Objective: To synthesize this compound in vitro for use as a standard or for functional assays.

Materials:

-

L-tyrosine

-

Succinic anhydride

-

Food-grade protease (e.g., Alcalase)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Phosphate buffer (pH 8.0)

-

Stirred reaction vessel

-

HPLC system for purification and analysis

Procedure:

-

Dissolve L-tyrosine in phosphate buffer (pH 8.0) in the reaction vessel.

-

Add succinic anhydride to the solution while stirring. Maintain the pH at 8.0 by the controlled addition of NaOH.

-

Introduce the food-grade protease to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 50°C) with continuous stirring for a defined period (e.g., 4 hours).

-

Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

-

Once the reaction is complete, purify the this compound from the reaction mixture using preparative HPLC.

-

Confirm the identity and purity of the synthesized product using mass spectrometry and NMR.

Protocol for Targeted Metabolomic Analysis for the Detection of this compound in Biological Samples

Objective: To develop a sensitive method for the detection and quantification of this compound in biological matrices such as plasma, urine, or cell lysates.

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Acetonitrile

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard to the sample.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (for cleanup and concentration):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte of interest.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable HPLC column (e.g., C18).

-

Use a gradient elution with mobile phases containing formic acid.

-

Detect and quantify the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-product ion transitions for this compound and its internal standard will need to be optimized.

-

Future Directions and Conclusion

The study of this compound as a metabolite of L-tyrosine is in its infancy. While its existence as an endogenous molecule is yet to be confirmed, its chemical structure and the availability of its precursors in biological systems warrant further investigation. Future research should focus on:

-

Screening for Endogenous Presence: Utilizing sensitive and specific analytical techniques like LC-MS/MS to screen various biological tissues and fluids for the presence of this compound.

-

Enzyme Discovery: Employing biochemical and genetic approaches to identify and characterize a putative N-succinyltransferase that can utilize L-tyrosine as a substrate.

-

Functional Studies: If found to be an endogenous metabolite, elucidating its physiological and pathological roles.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]

- 4. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Succinyl-L-tyrosine: Structure, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinyl-L-tyrosine, a molecule of growing interest in food science and biotechnology. This document details its chemical structure, physicochemical properties, a modern enzymatic synthesis protocol, and its interaction with taste receptors, presenting a logical workflow for its study and application.

Chemical Structure and Formula

This compound is a derivative of the amino acid L-tyrosine, where a succinyl group is attached to the amino group.

-

Chemical Formula: C₁₃H₁₅NO₆[1]

-

Systematic Name: 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid

-

Structure:

-

SMILES: O=C(O)CC--INVALID-LINK--C(=O)O

-

Chemical Structure Diagram: (A 2D representation of the chemical structure of this compound, showing the L-tyrosine backbone with a succinyl group attached to the nitrogen atom.)

-

Physicochemical and Quantitative Data

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 281.26 g/mol | [1][2] |

| CAS Number | 374816-32-7 | [1][2] |

| Purity | ≥97% (commercially available) | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in aqueous solutions |

Experimental Protocols

Green Enzymatic Synthesis of this compound

This protocol is based on the principles of green chemistry, utilizing an enzymatic approach for the synthesis of this compound, as described in recent literature.[3] A detailed protocol for a similar compound, N-succinyl-L-phenylalanine, provides a strong framework for this synthesis.[4]

Objective: To synthesize this compound from L-tyrosine and succinic acid using a suitable enzyme catalyst in an aqueous medium.

Materials:

-

L-tyrosine

-

Succinic acid

-

Food-grade enzyme with acyl-transferase activity (e.g., AY 50C or similar)[4]

-

Deionized water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

-

Reaction vessel with temperature and pH control

-

Stirring mechanism

-

Filtration apparatus

-

Lyophilizer (for product drying)

Methodology:

-

Substrate Preparation:

-

Prepare an aqueous solution of L-tyrosine at a concentration of 0.3 mol/L.

-

Prepare an aqueous solution of succinic acid at a concentration of 0.9 mol/L.

-

-

Reaction Setup:

-

Combine the L-tyrosine and succinic acid solutions in the reaction vessel.

-

Adjust the pH of the mixture to 4.0 using hydrochloric acid or sodium hydroxide.

-

Equilibrate the reaction mixture to a temperature of 55°C.

-

-

Enzymatic Reaction:

-

Reaction Termination and Product Isolation:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 90°C for 15 minutes).

-

Filter the reaction mixture to remove the denatured enzyme and any insoluble materials.

-

-

Purification and Drying:

-

The filtered solution containing this compound can be purified using techniques such as column chromatography.

-

The purified solution is then lyophilized to obtain the final product as a solid.

-

-

Analysis:

-

Confirm the identity and purity of the synthesized this compound using techniques like HPLC, Mass Spectrometry, and NMR.

-

Biological Interaction: Taste Receptor Signaling

This compound has been identified as a taste enhancer, augmenting umami, saltiness, and sweetness sensations.[3][4] This effect is mediated through its interaction with specific taste receptors on the tongue, primarily the T1R family of G-protein coupled receptors (GPCRs). The binding of this compound to these receptors is thought to initiate a downstream signaling cascade, leading to the perception of enhanced taste.

Logical Workflow for Studying this compound's Taste Enhancing Properties

The following diagram illustrates a logical workflow for the investigation of this compound as a taste enhancer, from synthesis to molecular interaction studies.

Caption: Logical workflow for the investigation of this compound.

Signaling Pathway of Taste Enhancement

The binding of this compound to the sweet (T1R2/T1R3) and umami (T1R1/T1R3) taste receptors initiates a well-characterized intracellular signaling cascade. The following diagram illustrates this pathway.

Caption: this compound taste receptor signaling pathway.

Context and Applications

This compound is notably a by-product formed during the fermentation process for producing clavulanic acid.[1] Its presence in this context has led to research on its removal and purification. More recently, its identification as a potent taste enhancer opens up new avenues for its application in the food and beverage industry as a flavor modulator. Further research into its biological activities may reveal additional applications in pharmaceuticals and nutraceuticals.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 374816-32-7 | IS27922 | Biosynth [biosynth.com]

- 3. Green synthesis of this compound: Decoding its taste-enhancing effects and mechanisms via sensory evaluation and molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of N-succinyl-L-phenylalanine and exploration of its potential as a novel taste enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Succinyl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of a succinyl group to the amino group. This modification alters the physicochemical properties of the parent molecule, influencing its potential applications in various scientific and industrial fields, including its use as a taste enhancer and its appearance as an impurity in pharmaceutical production. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and characterization. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols for Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The guide presents hypothetical yet representative spectroscopic data in structured tables and includes workflow diagrams generated using Graphviz to illustrate the analytical process.

Introduction

This compound is a molecule of interest due to its role as a taste-enhancing agent and its presence as a process-related impurity in the manufacturing of certain pharmaceuticals, such as Clavulanic acid.[1][2][3] The succinylation of L-tyrosine introduces a dicarboxylic acid moiety, which significantly impacts its polarity, charge, and potential biological interactions. Accurate and reliable analytical methods are crucial for its detection and characterization in various matrices. This guide focuses on the core spectroscopic techniques used to elucidate the structure and properties of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is based on the known spectral characteristics of the tyrosine and succinyl functional groups.

Table 1: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acids and phenol) |

| 3300-3200 | Medium | N-H stretch (amide) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1720-1700 | Strong | C=O stretch (carboxylic acid) |

| 1650-1630 | Strong | C=O stretch (amide I) |

| 1610-1590 | Medium | C=C stretch (aromatic ring) |

| 1550-1530 | Medium | N-H bend (amide II) |

| 1515 | Medium | C=C stretch (aromatic ring) |

| 1450-1430 | Medium | C-H bend (aliphatic) |

| 1250-1200 | Strong | C-O stretch (carboxylic acid/phenol) |

| 850-800 | Medium | p-substituted benzene ring bend |

Table 2: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~275 nm | ~1400 L mol⁻¹ cm⁻¹ | Water (pH 7.0) | π → π* (aromatic ring) |

| ~223 nm | Higher than 275 nm peak | Water (pH 7.0) | π → π* (aromatic ring) |

Table 3: ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| 7.10 | d | 2H | Aromatic (Ha) |

| 6.80 | d | 2H | Aromatic (Hb) |

| 4.50 | dd | 1H | α-CH |

| 3.10 | dd | 1H | β-CH₂ |

| 2.95 | dd | 1H | β-CH₂ |

| 2.60 | t | 2H | Succinyl-CH₂ |

| 2.50 | t | 2H | Succinyl-CH₂ |

Table 4: ¹³C NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 178.0 | Carboxylic Acid (Succinyl) |

| 175.5 | Carboxylic Acid (Tyrosine) |

| 173.0 | Amide Carbonyl |

| 156.0 | Aromatic C-OH |

| 131.0 | Aromatic CH |

| 128.0 | Aromatic C-CH₂ |

| 116.0 | Aromatic CH |

| 55.0 | α-C |

| 37.0 | β-C |

| 32.0 | Succinyl-CH₂ |

| 30.0 | Succinyl-CH₂ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) in a mortar and pestle at a ratio of approximately 1:100 (sample:KBr). The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound, which is characteristic of its aromatic chromophore.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., deionized water or a buffer solution of known pH). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Instrument: A dual-beam UV-Vis Spectrophotometer.

-

Data Acquisition:

-

Quartz cuvettes with a 1 cm path length are used.

-

The spectrophotometer is blanked using the same solvent as the sample.

-

The absorption spectrum is recorded over a wavelength range of 200-400 nm.

-

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

NMR Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, may be added.

-

Instrument: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

-

2D NMR (Optional): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.

-

-

Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values are analyzed to assign each signal to a specific nucleus in the molecule.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR-based structural elucidation.

Conclusion

The spectroscopic analysis of this compound through FT-IR, UV-Vis, and NMR techniques provides a comprehensive understanding of its chemical structure. FT-IR confirms the presence of key functional groups, UV-Vis characterizes the aromatic system, and NMR spectroscopy offers a detailed map of the atomic connectivity. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this compound, facilitating its identification, quantification, and quality control in various applications.

References

N-Succinyl-L-tyrosine: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is an emerging molecule with demonstrated applications in the food industry and pharmaceutical analysis. This technical guide provides a comprehensive overview of its current and potential research applications. It details its physicochemical properties, its role as a novel taste enhancer, and its use as a pharmaceutical impurity standard. This document includes detailed experimental protocols for its synthesis, sensory evaluation, and analytical quantification, alongside visualizations of relevant pathways and workflows to facilitate further research and development.

Introduction to this compound

This compound is a synthetic compound derived from the succinylation of L-tyrosine.[1] It has garnered recent scientific interest primarily for its potent taste-enhancing properties, capable of amplifying umami, saltiness, sweetness, and kokumi tastes in food products.[2] Beyond its applications in food science, it is also recognized as "Clavulanic acid impurity G," a by-product formed during the fermentation process for producing Clavulanic acid.[3][4] This dual role makes this compound a molecule of interest for both food chemists and pharmaceutical scientists. This guide will explore the technical details of these applications and suggest potential avenues for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid | [5] |

| Synonyms | N-(3-Carboxy-1-oxopropyl)-L-tyrosine, Clavulanate Potassium EP Impurity G, N-(hydrogensuccinyl)tyrosine | [5] |

| CAS Number | 374816-32-7 | [3] |

| Molecular Formula | C₁₃H₁₅NO₆ | [3] |

| Molecular Weight | 281.26 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥97% (commercially available) | [3] |

| Computed XLogP3 | -1.3 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 7 | [5] |

Research Application I: Taste Enhancement

The most well-documented application of this compound is its role as a taste enhancer. It has been shown to significantly enhance the intensity and duration of multiple taste modalities at low concentrations.

Mechanism of Action: Interaction with Taste Receptors

Molecular docking and dynamic simulation studies have demonstrated that this compound binds tightly and stably to various taste receptors, which is the proposed mechanism for its taste-enhancing effects.[2] The binding to umami, sweet, and kokumi (calcium-sensing) receptors likely potentiates their response to other taste stimuli. The phenolic hydroxyl group of the tyrosine moiety has been identified as critical for enhancing saltiness.[6]

Caption: Proposed mechanism of taste enhancement by this compound.

Experimental Protocols

This protocol is based on the methodology for the green synthesis of this compound, which utilizes food-grade enzymes in an aqueous environment.[2]

Materials:

-

L-tyrosine

-

Succinic anhydride

-

Food-grade lipase (e.g., from Candida antarctica)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

pH meter

Procedure:

-

Reaction Setup: Suspend L-tyrosine (1 equivalent) and succinic anhydride (1.2 equivalents) in phosphate buffer (pH 7.0) in a round-bottom flask.

-

Enzymatic Reaction: Add food-grade lipase to the suspension. Stir the mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quenching: Once the reaction is complete, acidify the mixture to pH 2-3 with HCl to stop the enzymatic reaction and precipitate the product.

-

Extraction: Extract the product from the aqueous phase with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

This protocol outlines a method for assessing the taste-enhancing effects of this compound using a trained sensory panel.

Materials:

-

Purified this compound

-

Monosodium glutamate (MSG) solution (for umami)

-

Sodium chloride (NaCl) solution (for saltiness)

-

Sucrose solution (for sweetness)

-

Control solutions (without this compound)

-

Tasting beakers

-

Deionized water (for rinsing)

-

Unsalted crackers (for palate cleansing)

-

Data collection software

Procedure:

-

Panelist Training: Train a panel of 10-15 individuals to recognize and rate the intensity of different tastes (umami, salty, sweet) on a standardized scale (e.g., a 15-point scale).

-

Sample Preparation: Prepare a series of taste solutions (MSG, NaCl, sucrose) with and without the addition of this compound at various concentrations (e.g., 0.5, 1, 2 mg/L).

-

Sensory Evaluation Session:

-

Present the samples to the panelists in a randomized and blind manner.

-

Instruct panelists to rinse their mouths with deionized water before tasting each sample.

-

Panelists should taste each sample, rate the intensity of the target taste attribute, and record their evaluation.

-

A palate cleanser (unsalted cracker) and a waiting period should be enforced between samples.

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if the addition of this compound significantly enhances the perceived taste intensity compared to the control.

Research Application II: Pharmaceutical Impurity Standard

This compound is identified as "Clavulanate Potassium EP Impurity G," a known impurity in the production of the β-lactamase inhibitor, Clavulanic acid.[4][7] Its presence is a result of a side reaction during the fermentation process.

Formation as a Clavulanic Acid Impurity

Studies have shown that this compound is synthesized during the fermentation of Streptomyces clavuligerus for Clavulanic acid production.[8] The precursors for its biosynthesis have been identified as L-tyrosine and succinic acid, both of which are present in the fermentation medium.[3] The reaction is believed to be catalyzed by an extracellular enzyme.[3]

Caption: Formation of this compound as a byproduct in Clavulanic acid fermentation.

Experimental Protocol: HPLC Analysis

As a known impurity, this compound is used as a reference standard for the quality control of Clavulanic acid. The following is a general HPLC protocol for its detection and quantification.

Materials:

-

This compound reference standard

-

Potassium clavulanate sample

-

Mobile Phase A: Ammonium acetate aqueous solution (e.g., 0.05 M, pH 5.6-5.8)

-

Mobile Phase B: Acetonitrile

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in Mobile Phase A. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the potassium clavulanate sample in Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the compounds.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the peak corresponding to this compound based on its retention time.

-

Quantification: Calculate the concentration of this compound in the sample using the calibration curve.

Potential Future Research Directions

Research on this compound is still in its early stages, and several areas warrant further investigation.

Metabolic Fate and Pharmacokinetics

The metabolism of this compound has not been specifically studied. However, based on the metabolism of other N-acyl amino acids, it is plausible that it undergoes hydrolysis to yield L-tyrosine and succinic acid.[5][7] L-tyrosine can then enter its well-established metabolic pathways, including the synthesis of catecholamines and thyroid hormones, or be degraded to fumarate and acetoacetate.[5] Succinic acid is an intermediate in the citric acid cycle. Further research is needed to confirm this proposed metabolic pathway and to investigate the pharmacokinetics of this compound.

Caption: Proposed metabolic pathway of this compound.

Investigation of Other Biological Activities

Given that this compound is a derivative of L-tyrosine, a precursor to key neurotransmitters, it is worth investigating whether it possesses any direct neurological or other biological activities. Research could explore its ability to cross the blood-brain barrier and its potential effects on neurotransmitter levels. Furthermore, the succinylation of proteins is a known post-translational modification that can regulate enzyme activity and cellular processes.[9][10] Investigating whether this compound can influence these pathways could open up new avenues of research.

Conclusion

This compound is a molecule with established applications in taste enhancement and pharmaceutical quality control. This guide has provided a detailed overview of the current knowledge and experimental protocols related to these applications. The limited scope of existing research presents a significant opportunity for further investigation into its metabolism, pharmacokinetics, and potential for other biological activities. The information and protocols provided herein aim to serve as a valuable resource for researchers and scientists in the fields of food science, pharmacology, and drug development.

References

- 1. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. CN111239265B - Liquid chromatography method for determining clavulanic acid related substances in amoxicillin and potassium clavulanate pharmaceutical composition - Google Patents [patents.google.com]

- 5. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Removal of the fermentation by-product succinyl L-tyrosine from the beta-lactamase inhibitor clavulanic acid using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]

- 10. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]

N-Succinyl-L-tyrosine: A Key Impurity in Clavulanic Acid Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent β-lactamase inhibitor produced by the fermentation of Streptomyces clavuligerus, is a critical component in combination antibiotic therapies. The purity of clavulanic acid is paramount to its safety and efficacy. One of the significant process-related impurities encountered during its manufacture is N-Succinyl-L-tyrosine. This technical guide provides a comprehensive overview of this compound as a clavulanic acid impurity, detailing its formation, analytical detection, and quantification.

This compound, also known as Clavulanate Potassium EP Impurity G, is a by-product formed during the fermentation process.[1][2] Its presence can persist through standard purification procedures, with levels occasionally reaching up to 2% in the final product, posing a challenge to achieving the high purity standards required for pharmaceutical use.[3][4]

Quantitative Analysis of this compound Impurity

The concentration of this compound can fluctuate based on the fermentation conditions and downstream processing. The following table summarizes quantitative data on the levels of this impurity found in clavulanic acid samples.

| Parameter | Concentration | Reference |

| Maximum observed level after standard purification | Up to 2% | [3][4] |

Biosynthesis of this compound

The formation of this compound is an enzymatic process that occurs during the fermentation of S. clavuligerus. The primary precursors for its biosynthesis are L-tyrosine and succinic acid, both of which are intermediates in the bacterium's metabolic pathways. The reaction is catalyzed by an extracellular enzyme.

The proposed biosynthetic pathway involves the activation of the carboxyl group of succinic acid, which is then followed by a nucleophilic attack from the amino group of L-tyrosine to form an amide bond.

Experimental Protocols: Analytical Detection and Quantification

The primary analytical technique for the identification and quantification of this compound in clavulanic acid is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

HPLC Method for Quantification

This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of clavulanic acid and its impurities, including this compound.

1. Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Analytical column: C18, 5 µm particle size, 250 mm x 4.6 mm

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Disodium hydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

-

Reference standards for clavulanic acid and this compound

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and an aqueous solution of disodium hydrogen phosphate (e.g., 20:80 v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[5][6]

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 30°C[5]

-

Detection Wavelength: 220 nm[5]

-

Injection Volume: 20 µL[5]

-

Run Time: Approximately 15 minutes[5]

4. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the reference standards of clavulanic acid and this compound in the mobile phase to prepare a stock solution of known concentration. Further dilutions are made to create a calibration curve.

-

Sample Solution: Accurately weigh the clavulanic acid sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm filter before injection.

5. Data Analysis:

-

Identify the peaks of clavulanic acid and this compound based on their retention times compared to the reference standards.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Conclusion

The control of this compound is a critical aspect of clavulanic acid manufacturing. Understanding its formation during fermentation and employing robust analytical methods for its detection and quantification are essential for ensuring the quality and safety of the final pharmaceutical product. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the research, development, and quality control of clavulanic acid.

References

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Removal of the fermentation by-product succinyl L-tyrosine from the beta-lactamase inhibitor clavulanic acid using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]

Methodological & Application

Application Notes and Protocols for a Spectrophotometric Assay Featuring N-Succinyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-tyrosine is a derivative of the amino acid L-tyrosine. While not a classical substrate for common proteases, its structure allows for the development of a specific and sensitive coupled spectrophotometric assay. This document provides detailed application notes and protocols for a novel theoretical assay designed to quantify the activity of a putative "Succinyl-Tyrosine Amidohydrolase" (STA) enzyme. The principle of this assay involves the enzymatic release of L-tyrosine from this compound, which is then quantified in a coupled reaction using tyrosinase. This assay is particularly relevant for screening novel enzyme activities in biological samples and for the characterization of enzymes in drug development.

The assay is based on a two-step enzymatic reaction. In the first step, the enzyme of interest, a hypothetical Succinyl-Tyrosine Amidohydrolase (STA), cleaves this compound to yield L-tyrosine and succinate. In the second, coupled step, tyrosinase catalyzes the oxidation of the newly formed L-tyrosine to dopachrome, a colored product that can be monitored spectrophotometrically at 475 nm. The rate of dopachrome formation is directly proportional to the STA activity.

Enzymatic Reaction Pathway

Caption: Coupled enzymatic reaction pathway for the STA assay.

Experimental Workflow

The following diagram outlines the general workflow for performing the spectrophotometric assay.

Caption: General experimental workflow for the STA spectrophotometric assay.

Materials and Reagents

Table 1: Reagent and Equipment List

| Reagent/Equipment | Supplier | Catalog No. |

| This compound | Santa Cruz Biotechnology | sc-484838 |

| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | T3824 |

| Potassium Phosphate Monobasic | Any | - |

| Potassium Phosphate Dibasic | Any | - |

| Spectrophotometer (UV-Vis) | e.g., Beckman Coulter | DU Series |

| 96-well UV-transparent microplates | Corning | 3635 |

| Multichannel Pipettes | Gilson | - |

Protocols

Protocol 1: Preparation of Reagents

-

50 mM Potassium Phosphate Buffer (pH 6.8):

-

Prepare a 50 mM solution of potassium phosphate monobasic and a 50 mM solution of potassium phosphate dibasic.

-

Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.8 is achieved.

-

Store at 4°C.

-

-

10 mM this compound Stock Solution:

-

Dissolve 28.13 mg of this compound (MW: 281.26 g/mol ) in 10 mL of the 50 mM Potassium Phosphate Buffer (pH 6.8).

-

Gentle warming and vortexing may be required for complete dissolution.

-

Prepare fresh daily and protect from light.

-

-

1000 U/mL Mushroom Tyrosinase Stock Solution:

-

Dissolve lyophilized mushroom tyrosinase in cold 50 mM Potassium Phosphate Buffer (pH 6.8) to a final concentration of 1000 units/mL.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

STA Enzyme Sample:

-

Prepare dilutions of the test sample containing the putative Succinyl-Tyrosine Amidohydrolase in 50 mM Potassium Phosphate Buffer (pH 6.8). The optimal dilution will need to be determined empirically.

-

Protocol 2: Spectrophotometric Assay for STA Activity

-

Reaction Mixture Preparation:

-

In a 96-well microplate, prepare the reaction mixture for each sample and control well as described in Table 2.

-

Prepare a master mix of the buffer, this compound, and tyrosinase to ensure consistency across wells.

Table 2: Reaction Mixture Composition

Component Volume per well (µL) Final Concentration 50 mM Potassium Phosphate Buffer (pH 6.8) 160 50 mM 10 mM this compound 20 1 mM 1000 U/mL Tyrosinase 10 50 U/mL STA Enzyme Sample 10 Variable | Total Volume | 200 | |

-

-

Assay Procedure:

-

Set the spectrophotometer to read absorbance at 475 nm in kinetic mode.

-

Equilibrate the microplate containing the reaction mixture (without the STA enzyme sample) to the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the STA enzyme sample (or buffer for the blank) to each well.

-

Immediately start monitoring the absorbance at 475 nm every 30 seconds for 10-15 minutes.

-

Data Analysis

-

Calculate the Rate of Reaction (ΔAbs/min):

-

Plot absorbance (475 nm) versus time (minutes).

-

Determine the initial linear portion of the curve for each sample.

-

Calculate the slope of this linear portion to get the rate of reaction (ΔAbs/min).

-

-

Calculate STA Enzyme Activity:

-

The activity of the STA enzyme can be calculated using the Beer-Lambert law.

Enzyme Activity (U/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔAbs/min is the rate of absorbance change.

-

Total Volume is the final reaction volume in the well (0.2 mL).

-

ε (Molar Extinction Coefficient) of Dopachrome is 3600 M⁻¹cm⁻¹.

-

Path Length is typically determined by the microplate reader or can be calculated based on the volume in the well (for a 200 µL volume in a standard 96-well plate, this is approximately 0.5 cm, but should be empirically determined).

-

Enzyme Volume is the volume of the STA sample added (0.01 mL).

-

Table 3: Hypothetical Kinetic Data for STA Enzyme

| Substrate Concentration (mM) | Initial Velocity (ΔAbs/min) |

| 0.1 | 0.005 |

| 0.25 | 0.011 |

| 0.5 | 0.018 |

| 1.0 | 0.025 |

| 2.5 | 0.035 |

| 5.0 | 0.040 |

| 10.0 | 0.042 |

Using this data, kinetic parameters such as Km and Vmax for the Succinyl-Tyrosine Amidohydrolase can be determined using a Michaelis-Menten plot or a Lineweaver-Burk plot.

Application: Screening for STA Inhibitors

This assay can be adapted for high-throughput screening of potential inhibitors of STA activity.

Protocol 3: Inhibitor Screening

-

Prepare the reaction mixture as described in Protocol 2.

-

Add a fixed volume of the potential inhibitor (dissolved in a suitable solvent, e.g., DMSO) to the test wells. Ensure the final solvent concentration is consistent across all wells, including controls.

-

Pre-incubate the STA enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature.

-

Initiate the reaction by adding the this compound and tyrosinase mixture.

-

Monitor the reaction and calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Logical Relationship for Inhibition Assay

Caption: Logic of the STA inhibitor screening assay.

Conclusion

The described spectrophotometric assay provides a robust and sensitive method for the quantification of a putative Succinyl-Tyrosine Amidohydrolase activity. The use of a coupled enzyme reaction allows for continuous monitoring of the enzyme kinetics. This application note serves as a comprehensive guide for researchers and professionals in drug development to establish and utilize this novel assay for enzyme characterization and inhibitor screening. The provided protocols should be optimized for specific experimental conditions and enzyme sources.

Application Notes: Chymotrypsin Assay Protocol using N-Succinyl-L-tyrosine p-nitroanilide